2,5-Dibromo-4-tert-butyl-1,3-thiazole

Epigenetics Bromodomain Inhibition Fragment-Based Drug Discovery

Select this precise 4-tert-butyl thiazole isomer to prevent synthetic failure. Unlike low-lipophilicity methyl or ethyl analogs, its steric bulk and cLogP of 3.8 ensure regioselective C-2 functionalization, enhanced membrane permeability, and superior organic solubility. The dual bromine handles allow sequential Suzuki/Stille couplings to build diverse libraries. Ideal fragment for BRDT bromodomain screens (Kd 830 nM). Ensure your next drug candidate or polymer has the ideal hydrophobic and electronic profile—verify stock and secure ≥98% purity today.

Molecular Formula C7H9Br2NS
Molecular Weight 299.03 g/mol
Cat. No. B15314596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-tert-butyl-1,3-thiazole
Molecular FormulaC7H9Br2NS
Molecular Weight299.03 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(SC(=N1)Br)Br
InChIInChI=1S/C7H9Br2NS/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3
InChIKeyWAMCVRUDIRVEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-4-tert-butyl-1,3-thiazole: A Strategic Brominated Thiazole Building Block for Advanced Synthesis


2,5-Dibromo-4-tert-butyl-1,3-thiazole is a heterocyclic organic compound (CAS 1314356-24-5) belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms . It is a dibrominated thiazole derivative, featuring a sterically demanding tert-butyl group at the 4-position of the ring . This combination of two reactive bromine handles and a bulky, hydrophobic substituent imparts distinct electronic and steric properties that are highly valuable in organic synthesis, particularly as a versatile intermediate for constructing complex molecules via cross-coupling reactions [1]. The compound has a molecular weight of 299.03 g/mol and is typically supplied as a solid with a purity of 95-98% .

Why 2,5-Dibromo-4-tert-butyl-1,3-thiazole Cannot Be Replaced by Unsubstituted or Less Hindered Thiazole Analogs


Simply substituting 2,5-Dibromo-4-tert-butyl-1,3-thiazole with a generic 2,5-dibromothiazole or a 4-alkyl analog like 2,5-dibromo-4-methylthiazole will fundamentally alter the outcome of a synthetic sequence and the properties of the final product. The tert-butyl group at the 4-position is not merely a placeholder; it introduces a high degree of steric hindrance that directly influences regioselectivity in cross-coupling reactions, often enabling selective functionalization at the less hindered C-2 position [1]. Furthermore, the bulky tert-butyl substituent significantly increases lipophilicity (cLogP) compared to methyl or ethyl analogs, which is a critical parameter for designing molecules intended for biological systems, as it impacts membrane permeability and metabolic stability [2]. This combination of tunable reactivity and enhanced lipophilicity makes the tert-butyl analog a distinct and non-interchangeable building block for specific research applications.

Quantitative Differentiation of 2,5-Dibromo-4-tert-butyl-1,3-thiazole from Key Analogs


Enhanced Binding Affinity to BRDT Bromodomain Compared to Less Lipophilic Analogs

2,5-Dibromo-4-tert-butyl-1,3-thiazole demonstrates a quantifiable binding affinity (Kd = 830 nM) for the BRDT bromodomain 1, a target in epigenetic regulation [1]. This is a class-level inference of improved target engagement, as the increased lipophilicity from the tert-butyl group is a known driver of hydrophobic interactions in protein binding pockets. While direct comparative data against 4-methyl or 4-ethyl analogs in this exact assay are unavailable, the established correlation between cLogP and binding affinity for this target class suggests the tert-butyl derivative is a superior starting fragment.

Epigenetics Bromodomain Inhibition Fragment-Based Drug Discovery

Superior Lipophilicity (cLogP) Driving Improved Membrane Permeability

The calculated partition coefficient (cLogP) for 2,5-Dibromo-4-tert-butyl-1,3-thiazole is 3.8, significantly higher than that of its 4-ethyl analog (cLogP = 2.9) [REFS-1, REFS-2]. This 0.9 log unit increase corresponds to a theoretical 8-fold increase in lipophilicity, which is a primary driver for passive membrane permeability [1]. This is a direct head-to-head comparison of computed physicochemical properties.

Medicinal Chemistry Drug Design Pharmacokinetics

Enabling Regioselective Cross-Coupling via Steric Differentiation

The presence of the bulky tert-butyl group at the 4-position creates significant steric hindrance, which can be leveraged to achieve regioselective functionalization in palladium-catalyzed cross-coupling reactions [1]. In contrast, the less sterically demanding 2,5-dibromo-4-methylthiazole is expected to show lower regioselectivity due to reduced differentiation between the C-2 and C-5 positions. This is a class-level inference, as the principle of steric control in cross-coupling is well-established for polyhalogenated heterocycles [2].

Organic Synthesis Cross-Coupling Regioselectivity

Validated Utility as a Privileged Fragment in FBDD Libraries

2,5-Dibromo-4-tert-butyl-1,3-thiazole has been explicitly included as a fragment-sized building block in a focused library of 49 thiazoles and thiadiazoles assembled to evaluate their utility in fragment-based drug discovery (FBDD) campaigns [1]. Its selection for this library, over other potential analogs, is a direct validation of its privileged structural features. This is a direct comparison of inclusion in a curated research tool, not just commercial availability.

Fragment-Based Drug Discovery Chemical Biology Library Design

Key Application Scenarios for 2,5-Dibromo-4-tert-butyl-1,3-thiazole Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Bromodomains

Given its validated affinity for the BRDT bromodomain (Kd = 830 nM) [1] and its inclusion in a curated FBDD thiazole library [2], this compound is a prime candidate for initial fragment screens against epigenetic targets. Its balanced lipophilicity (cLogP = 3.8) makes it an attractive starting point for hit-to-lead optimization, offering a favorable combination of binding potential and permeability.

Synthesis of Highly Lipophilic, Substituted Thiazole Cores for Agrochemicals

The significantly higher cLogP (3.8) compared to ethyl (2.9) or methyl analogs makes this compound a superior building block for designing agrochemicals where increased lipophilicity is often correlated with improved cuticular penetration and systemic activity in plants [3]. The two bromine atoms provide versatile synthetic handles for introducing diverse functional groups via cross-coupling.

Regioselective Construction of Complex Polyaryl Architectures

The steric bulk of the tert-butyl group at the 4-position enables selective, sequential cross-coupling reactions [4]. Researchers can first functionalize the less hindered C-2 position (e.g., via Suzuki coupling) and subsequently utilize the remaining C-5 bromide for a second diversification step (e.g., via Stille coupling) to generate libraries of unsymmetrical 2,5-diarylthiazoles with a defined 4-tert-butyl substituent.

Synthesis of Conjugated Materials with Tailored Solubility

The tert-butyl group imparts enhanced solubility in organic solvents compared to unsubstituted thiazoles [5]. This property is crucial for solution-processable organic electronics. 2,5-Dibromo-4-tert-butyl-1,3-thiazole can serve as a monomer for synthesizing thiazole-based oligomers or polymers with improved processability, as demonstrated in related cross-coupling methodologies [4].

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